molecular formula C19H15ClN4O4 B11194412 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11194412
M. Wt: 398.8 g/mol
InChI Key: QPEAZZWZKMIQAE-UHFFFAOYSA-N
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Description

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of two oxadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry . The compound’s unique structure, featuring both chlorophenyl and dimethoxyphenyl groups, contributes to its potential as a versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-chlorobenzohydrazide with 3,4-dimethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired oxadiazole rings . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

Scientific Research Applications

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole stands out due to its dual oxadiazole rings, which enhance its stability and reactivity. This unique structure allows for diverse chemical modifications and applications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C19H15ClN4O4

Molecular Weight

398.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H15ClN4O4/c1-25-14-7-6-11(9-15(14)26-2)18-21-16(28-24-18)10-17-22-23-19(27-17)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3

InChI Key

QPEAZZWZKMIQAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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